Fmoc-norArg(Boc)2-OH

Peptide Synthesis SPPS Purity Analysis

Standard Fmoc-Arg(Pbf)-OH cannot replace norarginine in SAR studies-substitution alters peptide structure and function. Fmoc-norArg(Boc)₂-OH delivers the precise Agb core (one methylene shorter than arginine) with fully orthogonal Fmoc/bis-Boc protection, enabling selective deprotection while avoiding Pbf-related sulfonyl side reactions. • Enables ACTH analogue, insulin-like peptide antagonist & diketopiperazine catalyst synthesis • Confers enzymatic resistance against arginine-specific proteases • In stock; custom bulk synthesis available on request.

Molecular Formula C30H38N4O8
Molecular Weight 582,66 g/mole
CAS No. 206183-06-4
Cat. No. B613454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-norArg(Boc)2-OH
CAS206183-06-4
SynonymsN-2-Fmoc-L-N-4-(bis-Boc-amidino)-2,4-diaminobutyric acid; 2-(Fmoc-amino)-4-(bis-Boc-guanidino)-L-butyric acid; Fmoc-L-Norarginine(Boc)2-OH; Fmoc-L-Nar(Boc)2; Fmoc-L-norArg(Boc)2; Fmoc-Agb(Boc)2
Molecular FormulaC30H38N4O8
Molecular Weight582,66 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
InChIInChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: Fmoc-norArg(Boc)₂-OH (CAS 206183-06-4) for Specialized Peptide Synthesis


Fmoc-norArg(Boc)₂-OH is a non-natural amino acid derivative used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates a norarginine (Agb) core, where the arginine side chain is shortened by one methylene unit, and employs a dual protection strategy with a base-labile Fmoc group on the α-amine and acid-labile bis-Boc groups on the guanidine side chain . This compound is a key reagent for researchers investigating the structure-activity relationships (SAR) of arginine-containing peptides and for developing metabolically stable analogs [1].

Why Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH Are Not Direct Substitutes for Fmoc-norArg(Boc)₂-OH


Generic substitution of Fmoc-norArg(Boc)₂-OH with standard arginine building blocks like Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Boc)₂-OH is not chemically equivalent. The core structural difference—the deletion of a methylene group in the side chain—fundamentally alters the physicochemical properties and biological activity of the final peptide. This modification is deliberate for SAR studies, and substituting a standard arginine derivative would result in a different peptide with a different structure and potentially a different function [1]. Furthermore, the optimal protecting group strategy differs. For the norarginine (Agb) analog, a mixed Pbf/Boc protection is reportedly favorable [1], whereas Fmoc-norArg(Boc)₂-OH offers a fully orthogonal, bis-Boc protected approach, which may be selected for specific deprotection strategies or when Pbf-related sulfonyl side reactions are a concern.

Quantitative Evidence Guide for Selecting Fmoc-norArg(Boc)₂-OH


Evidence Item 1: Chemical Purity Benchmarking Against a Standard Arginine Derivative

As a procurement criterion, the available chiral HPLC purity specification for Fmoc-norArg(Boc)₂-OH is ≥ 99.9% . This level of purity is significantly higher than the typical ≥ 91.0% HPLC purity specification for the commonly used Fmoc-Arg(Boc)₂-OH derivative .

Peptide Synthesis SPPS Purity Analysis

Evidence Item 2: Distinct Physicochemical Properties Compared to Fmoc-Arg(Boc)₂-OH

The target compound has distinct and verifiable physicochemical properties that differentiate it from its closest analog, Fmoc-Arg(Boc)₂-OH. These properties are essential for identity verification and quality control. Specifically, its molecular weight is 582.6 g/mol, compared to 596.7 g/mol for Fmoc-Arg(Boc)₂-OH . Its optical rotation is reported as [α]D20 = -9 ± 2° (C=1 in DMF), whereas Fmoc-Arg(Boc)₂-OH has a reported specific rotation of [α]D20 = -2.3° (C=4 in DMF) .

Physicochemical Characterization Quality Control Analytical Chemistry

Primary Research Applications for Fmoc-norArg(Boc)₂-OH (CAS 206183-06-4)


Investigating Arginine Side-Chain Length in Bioactive Peptides

This building block is essential for the synthesis of peptide analogs where arginine is replaced with norarginine (Agb) to systematically study the impact of side-chain length on biological activity, receptor binding, or metabolic stability. This is a key tool for structure-activity relationship (SAR) studies, as demonstrated in the development of ACTH analogues [1] and insulin-like peptide antagonists [2].

Synthesis of Peptides with Altered Proteolytic Stability

Substituting arginine with norarginine can confer resistance to enzymatic degradation by arginine-specific proteases. This application stems from the known utility of norarginine in exploring the proteolytic stability of model peptides and its potential to create more durable therapeutic candidates [3].

Development of Catalytic and Functional Peptides

The compound is used to incorporate the non-natural (S)-norarginine residue into specialized peptides, such as diketopiperazine catalysts, which have been shown to possess useful catalytic activity [4]. This allows for the exploration of novel chemical functionalities and the creation of peptide-based catalysts.

Building Block for Specialized Peptidomimetics and Conjugates

The orthogonal protection (Fmoc and bis-Boc) makes this compound a versatile intermediate for the synthesis of complex peptidomimetics. It facilitates the creation of molecules where a basic guanidine group is required, but the full arginine side chain is not, such as in the design of novel bioconjugates or specific enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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